molecular formula C21H26O2S B14533396 S-(4-Ethylphenyl) 4-(hexyloxy)benzene-1-carbothioate CAS No. 62525-95-5

S-(4-Ethylphenyl) 4-(hexyloxy)benzene-1-carbothioate

Cat. No.: B14533396
CAS No.: 62525-95-5
M. Wt: 342.5 g/mol
InChI Key: SMUXCOIHICCHCU-UHFFFAOYSA-N
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Description

S-(4-Ethylphenyl) 4-(hexyloxy)benzene-1-carbothioate: is an organic compound with the chemical formula C₂₁H₂₆O₂S . This compound belongs to the class of aromatic thioesters, which are known for their diverse applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Ethylphenyl) 4-(hexyloxy)benzene-1-carbothioate typically involves the reaction of 4-ethylphenyl thiol with 4-(hexyloxy)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-(4-Ethylphenyl) 4-(hexyloxy)benzene-1-carbothioate can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol and alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine, nitric acid, and sulfuric acid are employed for electrophilic aromatic substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry: S-(4-Ethylphenyl) 4-(hexyloxy)benzene-1-carbothioate is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a probe to study the interactions of thioesters with biological molecules. It can also serve as a model compound to investigate the behavior of thioesters in biological systems.

Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Thioesters are known for their bioactivity, and derivatives of this compound may exhibit therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of S-(4-Ethylphenyl) 4-(hexyloxy)benzene-1-carbothioate involves its interaction with molecular targets through its thioester functional group. The thioester group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

  • S-(4-Methylphenyl) 4-(hexyloxy)benzene-1-carbothioate
  • S-(4-Propylphenyl) 4-(hexyloxy)benzene-1-carbothioate
  • S-(4-Butylphenyl) 4-(hexyloxy)benzene-1-carbothioate

Comparison: S-(4-Ethylphenyl) 4-(hexyloxy)benzene-1-carbothioate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications.

Properties

CAS No.

62525-95-5

Molecular Formula

C21H26O2S

Molecular Weight

342.5 g/mol

IUPAC Name

S-(4-ethylphenyl) 4-hexoxybenzenecarbothioate

InChI

InChI=1S/C21H26O2S/c1-3-5-6-7-16-23-19-12-10-18(11-13-19)21(22)24-20-14-8-17(4-2)9-15-20/h8-15H,3-7,16H2,1-2H3

InChI Key

SMUXCOIHICCHCU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CC

Origin of Product

United States

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